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Compound of Interest

Compound Name: c-Myec inhibitor 15

Cat. No.: B15582333

Disclaimer: Following an extensive search, a specific, publicly recognized c-Myc inhibitor
designated as "c-Myc inhibitor 15" could not be identified. It is presumed that this is an
internal, non-public identifier. This guide will therefore focus on the well-characterized and
seminal c-Myc inhibitor, 10058-F4, for which a wealth of public data is available to fulfill the
user's request for a detailed technical guide.

Introduction

The c-Myc oncoprotein is a transcription factor that is deregulated in a vast number of human
cancers, making it a prime target for therapeutic intervention.[1] However, its nature as an
intrinsically disordered protein has made it a challenging target for small molecule inhibition.[2]
One of the pioneering small molecules identified to directly target c-Myc is 10058-F4. This cell-
permeable thiazolidinone compound specifically inhibits the interaction between c-Myc and its
obligate binding partner, Max, thereby preventing the transactivation of c-Myc target genes and
inhibiting tumor cell growth.[3] This technical guide provides a comprehensive overview of the
structure, properties, and biological activity of 10058-F4 for researchers, scientists, and drug
development professionals.

Structure and Physicochemical Properties

The structural and physicochemical properties of 10058-F4 are summarized in the table below.
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Property Value Reference

(5E)-5-(4-ethylbenzylidene)-2-

IUPAC Name
thioxo-1,3-thiazolidin-4-one
Chemical Formula C12H11INOS2 [3]
Molecular Weight 249.35 g/mol [3]
CAS Number 403811-55-2 [3]
] S1\C(=C\c2ccc(cc2)CCNC(=0)
SMILES String [3]
NC1=S
SVXDHPADAXBMFB-
InChl Key [3]
JXMROGBWSA-N
Appearance Yellow solid [3]
Solubility DMSO: 200 mg/mL [3]
) >95% (sum of two isomers,
Assay Purity [3]

HPLC)

Biological Properties and Activity

The biological activity of 10058-F4 is centered on its ability to disrupt the c-Myc/Max
heterodimer. Quantitative data regarding its efficacy are presented below.

Parameter Value Cell Line/System Reference
IC50 (c-Myc/Max c-Myc transfected

| 64 UM . [3]
Interaction) Ratla fibroblasts

Mechanism of Action and Signhaling Pathways

10058-F4 acts as a direct inhibitor of the c-Myc/Max protein-protein interaction.[3] The c-Myc
protein belongs to the basic helix-loop-helix leucine zipper (bHLH-LZ) family of transcription
factors and must heterodimerize with Max to bind to E-box sequences in the promoter regions

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.researchgate.net/publication/277783466_Structurally_diverse_c-Myc_inhibitors_share_a_common_mechanism_of_action_involving_ATP_depletion
https://www.researchgate.net/publication/277783466_Structurally_diverse_c-Myc_inhibitors_share_a_common_mechanism_of_action_involving_ATP_depletion
https://www.researchgate.net/publication/277783466_Structurally_diverse_c-Myc_inhibitors_share_a_common_mechanism_of_action_involving_ATP_depletion
https://www.researchgate.net/publication/277783466_Structurally_diverse_c-Myc_inhibitors_share_a_common_mechanism_of_action_involving_ATP_depletion
https://www.researchgate.net/publication/277783466_Structurally_diverse_c-Myc_inhibitors_share_a_common_mechanism_of_action_involving_ATP_depletion
https://www.researchgate.net/publication/277783466_Structurally_diverse_c-Myc_inhibitors_share_a_common_mechanism_of_action_involving_ATP_depletion
https://www.researchgate.net/publication/277783466_Structurally_diverse_c-Myc_inhibitors_share_a_common_mechanism_of_action_involving_ATP_depletion
https://www.researchgate.net/publication/277783466_Structurally_diverse_c-Myc_inhibitors_share_a_common_mechanism_of_action_involving_ATP_depletion
https://www.researchgate.net/publication/277783466_Structurally_diverse_c-Myc_inhibitors_share_a_common_mechanism_of_action_involving_ATP_depletion
https://www.researchgate.net/publication/277783466_Structurally_diverse_c-Myc_inhibitors_share_a_common_mechanism_of_action_involving_ATP_depletion
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

of its target genes.[1] By binding to c-Myc, 10058-F4 prevents this dimerization, thereby
inhibiting the transcription of genes involved in cell proliferation, growth, and metabolism.

The general mechanism of action for direct c-Myc inhibitors like 10058-F4 involves the
depletion of ATP stores due to mitochondrial dysfunction, leading to cell cycle arrest and
eventual apoptosis.[4][5]

Below is a diagram illustrating the c-Myc signaling pathway and the point of intervention by
10058-F4.
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Caption: c-Myc signaling pathway and inhibition by 10058-F4.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 10058-F4 are
crucial for its application in research.

Synthesis of 10058-F4

A general synthetic scheme for 10058-F4 involves the Knoevenagel condensation of 4-
ethylbenzaldehyde with 2-thioxo-1,3-thiazolidin-4-one.
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Knoevenagel Condensation
- Base catalyst (e.qg., piperidine)
- Solvent (e.g., ethanol)

- Reflux

Reaction Workup
- Cool to room temperature
- Precipitate collection

- Washing

Purification
- Recrystallization or
column chromatography

Final Product:
10058-F4

Starting Materials:
- 4-ethylbenzaldehyde
- 2-thioxo-1,3-thiazolidin-4-one

Click to download full resolution via product page

Caption: General workflow for the synthesis of 10058-F4.
Detailed Protocol:

e Reaction Setup: In a round-bottom flask, dissolve 4-ethylbenzaldehyde (1 equivalent) and 2-
thioxo-1,3-thiazolidin-4-one (1 equivalent) in a suitable solvent such as ethanol.

o Catalyst Addition: Add a catalytic amount of a base, for example, piperidine.

» Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer
chromatography (TLC).

e Workup: Upon completion, cool the reaction mixture to room temperature to allow the
product to precipitate. Collect the solid by filtration and wash with cold ethanol.

« Purification: Purify the crude product by recrystallization from a suitable solvent or by column
chromatography on silica gel to yield the pure 10058-F4.

o Characterization: Confirm the structure and purity of the final product using techniques such
as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro c-Myc/Max Interaction Assay (Fluorescence
Polarization)

This assay is used to quantify the inhibitory effect of 10058-F4 on the c-Myc/Max interaction.
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Reagents:
- Purified c-Myc protein
- Purified Max protein
- Fluorescently labeled E-box DNA probe
- 10058-F4 (test compound)

Incubation
- Mix c-Myc, Max, and DNA probe

- Add varying concentrations of 10058-F4
- Incubate at room temperature

Fluorescence Polarization
Measurement
- Excite the fluorescent probe
- Measure parallel and perpendicular
emitted light

Data Analysis
- Calculate fluorescence polarization values

- Plot against inhibitor concentration
- Determine IC50 value

Click to download full resolution via product page
Caption: Workflow for a fluorescence polarization-based c-Myc/Max interaction assay.

Detailed Protocol:

* Reagent Preparation: Prepare solutions of purified recombinant c-Myc and Max proteins,
and a fluorescently labeled double-stranded DNA oligonucleotide containing the E-box
sequence. Prepare a dilution series of 10058-F4 in a suitable buffer (e.g., PBS with a small

percentage of DMSO).

¢ Assay Setup: In a microplate, combine the c-Myc and Max proteins with the fluorescently

labeled E-box probe.
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e Inhibitor Addition: Add the different concentrations of 10058-F4 to the wells. Include
appropriate controls (no inhibitor and no protein).

 Incubation: Incubate the plate at room temperature for a specified time to allow the binding to
reach equilibrium.

o Measurement: Measure the fluorescence polarization of each well using a plate reader
equipped with the appropriate filters.

o Data Analysis: Calculate the fluorescence polarization values and plot them against the
logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine
the IC50 value.

Conclusion

10058-F4 remains a critical tool for studying the biological functions of c-Myc and serves as a
foundational scaffold for the development of more potent and pharmacokinetically favorable c-
Myc inhibitors. This guide provides essential information for researchers working to understand
and target the c-Myc oncogene in cancer and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the c-Myc Inhibitor
10058-F4]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15582333#c-myc-inhibitor-15-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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